[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide
Description
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide (systematic name: N1,N4-bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide) is a diazepane derivative featuring a seven-membered ring with two sulfonamide groups substituted by dimethylamine. Its molecular formula is C23H32N6O6S2, with a molar mass of 552.67 g/mol and a predicted density of 1.400±0.06 g/cm³ . The compound’s pKa is estimated at 13.01±0.70, indicating weak basicity under physiological conditions.
Properties
Molecular Formula |
C9H22N4O4S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethyl-1,4-diazepane-1,4-disulfonamide |
InChI |
InChI=1S/C9H22N4O4S2/c1-10(2)18(14,15)12-6-5-7-13(9-8-12)19(16,17)11(3)4/h5-9H2,1-4H3 |
InChI Key |
JTTWAWFMFQHIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be achieved through various methods. One efficient method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of NADPH as a cofactor and sodium phosphate buffer at pH 7.5 .
Chemical Reactions Analysis
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, Cp2TiCl2, and m-phthalic acid . The major products formed from these reactions are often benzodiazepines, which are essential structural motifs in biologically active compounds and pharmaceutical agents .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [1,4]diazepane derivatives often involves the reaction of various amines and sulfonyl chlorides. The compound's unique structure allows it to interact with biological targets effectively. The synthesis typically includes the following steps:
- Formation of Diazepane Ring : The starting materials are reacted under controlled conditions to form the diazepane ring.
- Sulfonylation : Introduction of sulfonyl groups to enhance biological activity.
- Dimethylation : Final modification to achieve the bis-dimethylamide form.
Anticancer Properties
Research has indicated that [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide exhibits significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including glioma cells. Mechanisms include inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
- Alpha-Glucosidase Inhibition : It shows promise as an inhibitor for alpha-glucosidase, which could aid in managing type 2 diabetes mellitus .
Antioxidant Activity
Preliminary studies suggest that [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide exhibits antioxidant properties. This activity may help in reducing oxidative stress in cells, contributing to its therapeutic potential against various diseases.
Pharmacological Effects
The pharmacological effects of [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide include:
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Effects : As a sigma receptor ligand, it may have applications in treating neurodegenerative disorders by acting as an antipsychotic and antiamnesic agent .
Case Studies
Several studies have explored the applications of [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide:
Study on Glioma Cells
A study reported that treatment with the compound resulted in significant reductions in glioma cell viability through mechanisms involving activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling.
Enzymatic Activity Assessment
Research has demonstrated that this compound can effectively inhibit specific enzymes related to metabolic disorders. For example, it was found to inhibit acetylcholinesterase with a notable IC50 value .
Mechanism of Action
The mechanism of action of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide involves its interaction with specific molecular targets and pathways. For example, it acts as a Rho-associated kinase inhibitor, which is crucial for its therapeutic effects in treating glaucoma and ocular hypertension . The compound’s interaction with orexin receptors also plays a significant role in its use as a treatment for primary insomnia .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Sulfonamide vs.
- Substituent Effects : The fluorophenyl group in 1-(4-fluorophenyl)-1,4-diazepane acetate increases lipophilicity (logP ~2.67), whereas the trifluoroethyl group in ’s compound introduces electron-withdrawing effects, altering reactivity .
- Symmetry: The target compound’s bis-sulfonamide structure offers symmetry, which may enhance binding affinity in chiral environments compared to monosubstituted analogs like ’s derivative .
Physicochemical Properties
- Density and Solubility : The target compound’s predicted density (1.400±0.06 g/cm³ ) is lower than 1,4-diazepane tosylates (e.g., 1-cyclopentyl derivative at ~1.5 g/cm³), suggesting better solubility in organic solvents .
- Acidity/Basicity: The pKa of 13.01±0.70 contrasts with the more acidic 1,4-diazepane sulfonic acid derivatives (e.g., 2-amino-1,4-benzenedisulfonic acid, pKa ~1.9), highlighting the dimethylamide’s electron-donating effects .
Pharmacological Relevance
- Purinergic Receptor Modulation: Pyridoxal-phosphate-6-azophenyl-2,4-disulfonic acid () demonstrates non-selective purinergic receptor antagonism, implying that the target compound’s sulfonamide groups may similarly interact with P2X receptors .
- Microglial Inhibition: Analogous to minocycline (), symmetric sulfonamides could attenuate microglial activation in pain models .
Biological Activity
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of [1,4]diazepane derivatives often stems from their ability to interact with various receptors and enzymes. Key mechanisms include:
- Factor Xa Inhibition : Some diazepane derivatives have been identified as potent inhibitors of Factor Xa, a crucial serine protease in the coagulation cascade. For instance, compounds designed with a diazepane moiety exhibited significant anticoagulant effects without prolonging bleeding times, indicating a favorable safety profile for antithrombotic applications .
- Sigma Receptor Ligands : Diazepane derivatives have been explored as sigma receptor ligands (σR), which are implicated in neuroprotective and antipsychotic activities. A study highlighted that certain benzofurane-substituted diazepanes demonstrated high affinity for σ1 receptors and exhibited antioxidant properties, suggesting their potential in treating neurodegenerative disorders .
- Cannabinoid Receptor Agonism : A notable class of diazepane compounds has shown promise as selective agonists for Cannabinoid receptor 2 (CB2). These compounds have been noted for their low metabolic stability but have been optimized to enhance their pharmacokinetic profiles .
Case Studies and Data Tables
Several studies have investigated the biological activities of [1,4]diazepane derivatives. Below is a summary table of key findings from various research articles:
| Study | Compound | Biological Activity | IC50 (nM) | Selectivity |
|---|---|---|---|---|
| Compound 13 | Factor Xa Inhibition | 6.8 | High | |
| Benzofurane 2c | σ1 Receptor Affinity | 8 | Moderate | |
| CB2 Agonist | Cannabinoid Activity | Not specified | High |
Cytotoxicity Evaluation
Cytotoxicity assays conducted on various cancer cell lines revealed that many diazepane derivatives exhibited low toxicity levels. For example:
- Compounds such as benzofurane derivative 2c showed less than 20% cytotoxicity at concentrations up to 50 µM against pancreatic carcinoma cells (PANC1) and neuroblastoma cells (SH-SY5Y) .
- Another study indicated that some diazepane derivatives maintained viability above 90% in normal cell lines while exhibiting selective cytotoxicity towards cancerous cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
